REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:8]=[CH:7][C:6](O)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]1=[O:13])[CH3:2].O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:6]1[CH:7]=[CH:8][N:3]([CH2:1][CH3:2])[C:4](=[O:13])[C:5]=1[N+:10]([O-:12])=[O:11]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C(=C(C=C1)O)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
8.33 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was carefully added to the chilled residue
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting solid was washed with Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(N(C=C1)CC)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |